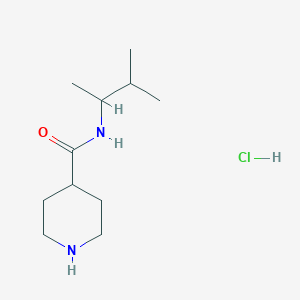

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride

Vue d'ensemble

Description

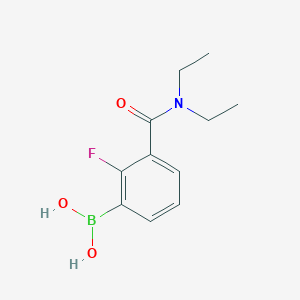

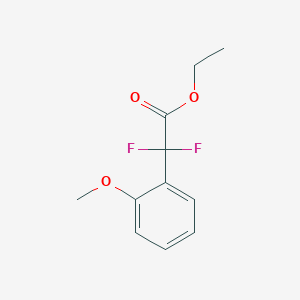

“N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number 1235440-41-1 . It has a molecular weight of 234.76612 and its molecular formula is C11H23ClN2O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O.ClH/c1-8(2)9(3)13-11(14)10-4-6-12-7-5-10;/h8-10,12H,4-7H2,1-3H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound's enantioselective synthesis process for CGRP receptor inhibition demonstrates its potential in the preparation of receptor antagonists, highlighting a stereoselective, economical synthesis on a multikilogram scale. This process involves Rh-catalyzed asymmetric hydrogenation or biocatalytic processes, underscoring its importance in medicinal chemistry for drug development (Cann et al., 2012).

Antagonistic Activity on Receptors

- Research into molecular interactions with the CB1 cannabinoid receptor showcases the compound's antagonistic properties, providing insights into receptor-ligand interactions. This is crucial for understanding how modifications in molecular structure can affect binding and activity, which is vital in the design of selective receptor antagonists (Shim et al., 2002).

Radioligand Development

- The synthesis and labeling with iodine-123 of analogs for the cannabinoid receptor antagonist SR141716A highlight the compound's utility in developing SPECT radioligands. This is significant for non-invasive imaging techniques to study receptor distribution and density in the brain, offering potential applications in neuroscience research (Lan et al., 1996).

Anti-inflammatory Activity

- The synthesis and evaluation of ibuprofen analogs, including compounds with piperidine structures, have shown potent anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Rajasekaran et al., 1999).

Antipsychotic Agent Development

- Heterocyclic carboxamides, including piperidine derivatives, have been evaluated as potential antipsychotic agents. Their ability to bind to dopamine and serotonin receptors and exhibit in vivo activities comparable to established drugs underscores their potential in psychiatric medication development (Norman et al., 1996).

Lewis Basic Catalysts

- Piperidine-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation, demonstrating the compound's application in organic synthesis. The high yields and enantioselectivities obtained for a broad range of substrates indicate its utility in stereoselective synthesis processes (Wang et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-methylbutan-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8(2)9(3)13-11(14)10-4-6-12-7-5-10;/h8-10,12H,4-7H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKIBJCZGUTHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.